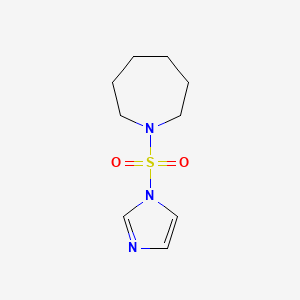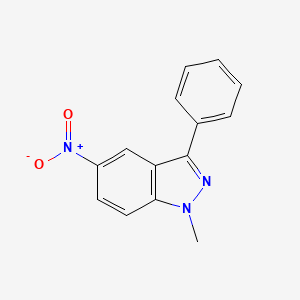![molecular formula C16H23N3O4S B4239301 4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine
Overview
Description
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine, commonly known as MGPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
MGPG has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders.
Mechanism of Action
The exact mechanism of action of MGPG is not yet fully understood. However, it is believed to act through the modulation of the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
MGPG has been shown to have a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the activation of the opioid system, and the modulation of ion channels. These effects contribute to its analgesic, anti-inflammatory, and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
MGPG has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are several future directions for research on MGPG. One area of interest is the development of new drugs based on MGPG for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MGPG and its potential applications in other fields, such as neuroscience and cancer research. Finally, the optimization of the synthesis method for MGPG and the development of more efficient and cost-effective methods for its production are also important areas for future research.
Conclusion:
In conclusion, MGPG is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its analgesic, anti-inflammatory, and anticonvulsant properties make it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and its potential applications in other fields.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13-7-9-19(10-8-13)16(21)12-17-15(20)11-18-24(22,23)14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRBPZKVUTYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonylamino-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-[2-hydroxy-3-(2-phenylpropoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4239229.png)
![2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239230.png)
![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)








